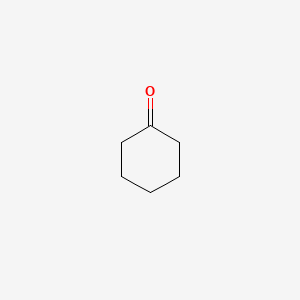

1-Propanone, 1-(1-cyclohexen-1-yl)-

Description

BenchChem offers high-quality 1-Propanone, 1-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1655-03-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)propan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 |

InChI Key |

UZKJRXTYIKFJQV-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CCCCC1 |

Canonical SMILES |

CCC(=O)C1=CCCCC1 |

Synonyms |

1-(1-Cyclohexenyl)-1-propanone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1-Propanone, 1-(1-cyclohexen-1-yl)-, a molecule of interest in various chemical research domains. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Data

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-(cyclohex-1-en-1-yl)propan-1-one, is an α,β-unsaturated ketone. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1655-03-4 | [1][2] |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1] |

| IUPAC Name | 1-(cyclohex-1-en-1-yl)propan-1-one | [1] |

| Calculated Boiling Point | 487.55 K (214.4 °C) | |

| Kovats Retention Index | 1620 (Standard Polar) | [1] |

Experimental Protocols

Precise experimental determination of physical properties is crucial for the accurate characterization of a compound. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)- via Enamine Acylation

A plausible synthetic route to 1-Propanone, 1-(1-cyclohexen-1-yl)- involves the acylation of an enamine derived from cyclohexanone. This method provides good regioselectivity for acylation at the α-position.

Materials:

-

Cyclohexanone

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Propionyl chloride

-

Triethylamine

-

Diethyl ether (or other suitable solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of 1-Morpholino-1-cyclohexene (Enamine). [3]

-

A solution of cyclohexanone (1.50 moles), morpholine (1.80 moles), and a catalytic amount of p-toluenesulfonic acid (1.5 g) in toluene (300 ml) is heated to reflux in a round-bottomed flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[3]

-

The reaction is monitored until the theoretical amount of water is collected (approximately 4-5 hours).[3]

-

The toluene is then removed by distillation at atmospheric pressure.[3]

-

The resulting 1-morpholino-1-cyclohexene is purified by vacuum distillation, collected as a colorless liquid.[3]

Step 2: Acylation of the Enamine.

-

The purified 1-morpholino-1-cyclohexene is dissolved in a dry, aprotic solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Propionyl chloride is added dropwise to the cooled solution with stirring. An equivalent of triethylamine may be added to neutralize the HCl generated during the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Work-up.

-

The reaction mixture is then hydrolyzed by the addition of an aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 1-Propanone, 1-(1-cyclohexen-1-yl)-, is then purified by vacuum distillation.

Determination of Boiling Point[4][5][6]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or other suitable heating apparatus (e.g., sand bath with a stirrer)

-

Thermometer

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.[4]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[4]

-

The test tube is attached to a thermometer using a rubber band.[4]

-

The assembly is immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[4]

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]

Determination of Density[7][8][9][10]

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Thermometer

Procedure (using a pycnometer for high accuracy):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the liquid sample at the same temperature.

-

The pycnometer is weighed again to determine the mass of the sample.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index[11][12][13]

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[5]

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.[6]

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[6]

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[5][6]

-

If color fringes are observed, the dispersion compensator is adjusted to eliminate them.[6]

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Caption: Synthetic workflow for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Caption: Experimental workflow for physical property determination.

References

- 1. 1-Propanone, 1-(1-cyclohexen-1-yl)- | C9H14O | CID 573011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. davjalandhar.com [davjalandhar.com]

Spectroscopic Profile of 2-Amino-5-bromobenzotrifluoride (CAS 1655-03-4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. The correct CAS number for this compound is 445-02-3 . This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 2-Amino-5-bromobenzotrifluoride.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.61 | d | 2.1 | Ar-H |

| 7.21 | dd | 8.7, 2.1 | Ar-H |

| 6.75 | d | 8.7 | Ar-H |

| 4.25 | br s | - | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.3 | C-NH₂ |

| 135.2 | Ar-CH |

| 130.0 | Ar-CH |

| 124.0 (q, J = 272 Hz) | -CF₃ |

| 121.7 (q, J = 31 Hz) | C-CF₃ |

| 119.5 | Ar-CH |

| 109.8 | C-Br |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3380 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 1630 | Strong | N-H Bend |

| 1580, 1490 | Medium | C=C Aromatic Ring Stretch |

| 1320 | Very Strong | C-F Stretch |

| 1120 | Strong | C-N Stretch |

| 810 | Strong | C-H Bend (out-of-plane) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 239, 241 | 100, 98 | [M]⁺ (Molecular Ion) |

| 220, 222 | 15 | [M-HF]⁺ |

| 141 | 30 | [M-Br]⁺ |

| 114 | 25 | [M-Br-HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Amino-5-bromobenzotrifluoride was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 2-Amino-5-bromobenzotrifluoride was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the GC inlet.

-

GC Column: 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 550.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

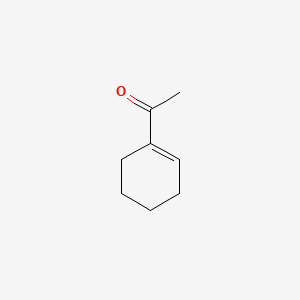

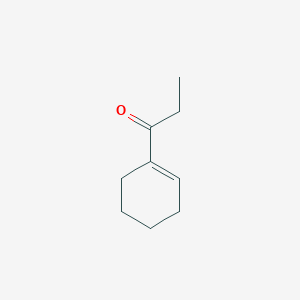

1-cyclohexen-1-yl ethyl ketone synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Cyclohexen-1-yl Ethyl Ketone

For researchers, scientists, and drug development professionals, the synthesis of specific organic compounds is a critical component of innovation. This guide details the synthesis of 1-cyclohexen-1-yl ethyl ketone, a specialty chemical with potential applications in various fields of chemical research and development. The primary synthesis pathway explored is the Friedel-Crafts acylation of cyclohexene.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and documented method for the synthesis of 1-cyclohexen-1-yl ethyl ketone is the Friedel-Crafts acylation of cyclohexene with propionic anhydride, catalyzed by a Lewis acid such as zinc chloride. This electrophilic addition reaction introduces a propionyl group to the cyclohexene ring, yielding the target ketone.

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of propionic anhydride with the Lewis acid catalyst. This acylium ion is then attacked by the nucleophilic double bond of cyclohexene. A subsequent deprotonation step regenerates the double bond within the ring, leading to the formation of 1-cyclohexen-1-yl ethyl ketone.

Experimental Data

The following table summarizes the quantitative data reported for the synthesis of 1-cyclohexen-1-yl ethyl ketone via the Friedel-Crafts acylation of cyclohexene.

| Parameter | Value | Reference |

| Yield | 17% | [1] |

| Boiling Point | 217-220 °C | [1] |

| Catalyst | Zinc Chloride (ZnCl₂) | [1] |

| Reactants | Cyclohexene, Propionic Anhydride | [1] |

Experimental Protocol

The following is a detailed methodology for the synthesis of 1-cyclohexen-1-yl ethyl ketone based on reported procedures.[1]

Materials:

-

Cyclohexene (1 mole)

-

Propionic anhydride (1 mole)

-

Anhydrous zinc chloride (0.5 mole)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus should be dried to prevent moisture from interfering with the Lewis acid catalyst.

-

Reagent Charging: The flask is charged with cyclohexene and anhydrous zinc chloride. The mixture is cooled in an ice bath to control the initial exothermic reaction.

-

Addition of Acylating Agent: Propionic anhydride is added dropwise from the dropping funnel to the stirred, cooled mixture of cyclohexene and zinc chloride. The rate of addition should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature. While the original literature does not specify the exact temperature and duration, typical Friedel-Crafts acylations are often stirred at room temperature or gently heated for several hours to ensure completion.[2]

-

Work-up:

-

The reaction mixture is quenched by carefully pouring it over crushed ice. This will hydrolyze the remaining propionic anhydride and deactivate the catalyst.

-

The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether or another suitable organic solvent.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to obtain 1-cyclohexen-1-yl ethyl ketone. The fraction boiling at 217-220 °C is collected.[1]

Alternative Catalyst System

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the Friedel-Crafts acylation of cyclohexene to produce 1-cyclohexen-1-yl ethyl ketone.

Caption: Friedel-Crafts acylation of cyclohexene.

Logical Workflow for Synthesis

The following diagram outlines the logical workflow of the synthesis and purification process.

Caption: Synthesis and purification workflow.

References

1-Propanone, 1-(1-cyclohexen-1-yl)- molecular weight and formula

An In-depth Technical Guide on 1-Propanone, 1-(1-cyclohexen-1-yl)-

This technical guide provides a detailed overview of the chemical and physical properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-, a compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data and illustrates the foundational relationships of its chemical identity.

Chemical Identity and Properties

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-(cyclohex-1-en-1-yl)propan-1-one, is a chemical compound with the CAS Registry Number 1655-03-4.[1][2] It is recognized for its specific molecular structure, which consists of a propanone group attached to a cyclohexene ring.

Quantitative Data Summary

The fundamental properties of 1-Propanone, 1-(1-cyclohexen-1-yl)- are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C9H14O | PubChem[3], NIST[1], ChemNet[2] |

| Molecular Weight | 138.21 g/mol | PubChem[3], ChemicalBook[4] |

| Alternate Molecular Weight | 138.2069 g/mol | NIST WebBook[1] |

| IUPAC Name | 1-(cyclohexen-1-yl)propan-1-one | PubChem[3] |

| CAS Registry Number | 1655-03-4 | NIST WebBook[1], ChemNet[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties listed above are not provided in the cited reference materials. These values are typically determined through standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with methodologies conforming to established laboratory standards.

Structural and Molecular Relationship

The relationship between the common name of the compound, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The molecular formula is derived from the count of each type of atom in the molecule's structure, and the molecular weight is calculated from the sum of the atomic weights of these atoms.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to Isophorone: A C9H14O Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a cyclic ketone with the chemical formula C9H14O, is a versatile industrial chemical with significant applications as a solvent and a precursor in the synthesis of various commercially important compounds.[1][2] This technical guide provides a comprehensive overview of isophorone, including its chemical identity, physicochemical properties, synthesis, and toxicological profile, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside tabulated quantitative data for easy reference and comparison. Furthermore, this document illustrates the key synthetic pathway of isophorone from acetone.

Chemical Identity and Synonyms

Isophorone is an α,β-unsaturated cyclic ketone.[2] Its systematic IUPAC name is 3,5,5-trimethylcyclohex-2-en-1-one . It is also known by a variety of synonyms, which are listed in the table below for comprehensive identification.

| Identifier Type | Value |

| IUPAC Name | 3,5,5-trimethylcyclohex-2-en-1-one[3] |

| CAS Number | 78-59-1[3] |

| Molecular Formula | C9H14O[3] |

| Synonyms | Isoacetophorone, Isoforone, 3,5,5-Trimethyl-2-cyclohexen-1-one, α-Isophorone[2][3] |

Physicochemical Properties

Isophorone is a colorless to yellowish liquid with a characteristic peppermint-like odor.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molar Mass | 138.21 g/mol | [2] |

| Appearance | Colorless to white liquid | [2] |

| Odor | Peppermint-like | [2] |

| Density | 0.9255 g/cm³ | [2] |

| Melting Point | -8.1 °C | [2] |

| Boiling Point | 215.32 °C | [2] |

| Flash Point | 84 °C | [2] |

| Water Solubility | 1.2 g/100 mL | [2] |

| Vapor Pressure | 0.3 mmHg (at 20°C) | [2] |

Synthesis of Isophorone

The industrial production of isophorone is primarily achieved through the self-condensation of acetone in the presence of a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][4] The reaction proceeds through a series of aldol condensations and Michael additions.

Synthesis Workflow

The synthesis of isophorone from acetone is a multi-step process that can be visualized as a clear workflow. This process is crucial for understanding the formation of byproducts and optimizing reaction conditions for higher yields of the desired α-isomer.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a general guideline for the laboratory-scale synthesis of isophorone from acetone.

Materials:

-

Acetone

-

Potassium hydroxide (KOH)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with acetone and a catalytic amount of potassium hydroxide.

-

Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a dilute acid.

-

Wash the organic layer with water in a separatory funnel to remove any remaining catalyst and water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the crude isophorone by fractional distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of isophorone provide detailed information about its molecular structure.

¹³C NMR Chemical Shifts (ppm):

-

C=O: ~198 ppm

-

C=C (alpha): ~125 ppm

-

C=C (beta): ~160 ppm

-

C(CH₃)₂: ~33 ppm

-

CH₂ (adjacent to C=O): ~50 ppm

-

CH₂ (adjacent to C=C): ~45 ppm

-

C-CH₃ (on C=C): ~23 ppm

-

C(CH₃)₂: ~28 ppm (two signals)

Infrared (IR) Spectroscopy

The IR spectrum of isophorone shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1665 | C=O stretching (conjugated ketone) |

| ~1625 | C=C stretching |

| ~2960-2870 | C-H stretching (alkane) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of isophorone exhibits a molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, showing characteristic losses of methyl and carbonyl groups.

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the quantification and quality control of isophorone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of isophorone in various matrices.

Sample Preparation:

-

For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., methylene chloride) may be performed.

-

For solid or complex matrices, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed to isolate the isophorone.[5]

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is typically used.[6][7]

-

Injector Temperature: 250-280 °C[6]

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation from other components. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.[6]

-

MS Detector: Electron ionization (EI) at 70 eV is standard.[6] The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Toxicological Data

Understanding the toxicological profile of isophorone is critical for ensuring safety in its handling and application. Isophorone can cause irritation to the skin, eyes, and respiratory tract.[4] Chronic exposure may lead to central nervous system effects.[4][8] The table below summarizes key toxicological data.

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 2330 mg/kg | Rat | Oral | [2] |

| LD₅₀ | 1500 µL/kg | Rabbit | Dermal | [9] |

| NOAEL | 311.8 mg/kg/day | Rat | Oral (90-day) | [10] |

| LOAEL | 250 mg/kg/day | Mouse | Oral (chronic) | [11] |

Metabolic Pathway and Derivatives

While a specific signaling pathway for isophorone is not well-defined, its metabolic fate and its role as a precursor to other important chemicals are of significant interest. Isophorone can be metabolized in the body, and it serves as a starting material for the synthesis of compounds like isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the production of polyamides and polyurethanes.[1][2]

Isophorone Derivatives Workflow

The conversion of isophorone to its derivatives is a key industrial application. The following diagram illustrates the pathway to two of its most significant downstream products.

Conclusion

Isophorone is a C9H14O ketone of significant industrial importance. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and tabulated data offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A clear understanding of its synthesis and derivatization pathways is essential for its effective and safe utilization in various scientific and industrial applications.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Production of Isophorone [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. CN103353489A - Detection method for detecting isophorone diisocyanate by using gas chromatography-mass spectrometer - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-(Cyclohexen-1-yl)propan-1-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(cyclohexen-1-yl)propan-1-one, an α,β-unsaturated ketone with applications in organic synthesis. The document details the initial discovery through the acylation of olefins, outlines a key experimental protocol for its synthesis, and presents a consolidated summary of its physicochemical and spectroscopic properties. Signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

1-(Cyclohexen-1-yl)propan-1-one, also known as cyclohexenyl ethyl ketone, is a cyclic enone that serves as a versatile intermediate in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This guide traces the historical origins of its synthesis and provides detailed technical information for its preparation and characterization.

Discovery and Historical Context

The synthesis of 1-(cyclohexen-1-yl)propan-1-one is rooted in the broader discovery of the acylation of olefins. The pioneering work in this area was conducted by the Russian chemist Ivan Kondakov in the late 19th and early 20th centuries. Kondakov discovered that carboxylic acid anhydrides could react with olefins in the presence of a Lewis acid catalyst, such as zinc chloride, to form unsaturated ketones. This reaction, often referred to as the Kondakov acylation, laid the foundational chemistry for the synthesis of compounds like 1-(cyclohexen-1-yl)propan-1-one.

While Kondakov's initial work focused on simpler olefins, subsequent research extended this methodology to cyclic olefins. A notable publication, "The Reaction of Olefins with Carboxylic Acid Anhydrides," further explored this reaction, detailing the synthesis of various unsaturated ketones, including "cyclohexenyl ethyl ketone."[1] This work solidified the application of the Kondakov acylation to cyclic systems and provided early characterization of the resulting products.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-(cyclohexen-1-yl)propan-1-one is presented in the tables below. This information is critical for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(cyclohexen-1-yl)propan-1-one | |

| CAS Number | 1655-03-4 | [2][3] |

| Molecular Formula | C₉H₁₄O | [2][3] |

| Molecular Weight | 138.21 g/mol | [2] |

| Boiling Point | approx. 218 °C | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Source |

| ¹H NMR | Data not fully available in searched literature. Expected signals: vinylic proton, allylic protons, aliphatic protons on the cyclohexene ring, and protons of the ethyl group. | |

| ¹³C NMR | Data not fully available in searched literature. Expected signals: carbonyl carbon, vinylic carbons, and aliphatic carbons. | |

| Infrared (IR) | Characteristic C=O stretching vibration for a conjugated ketone, C=C stretching vibration. | [4] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 138. Other fragmentation patterns would be indicative of the structure. | [3] |

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 1-(cyclohexen-1-yl)propan-1-one based on the historical literature describing the acylation of cyclohexene.

Synthesis via Acylation of Cyclohexene

This method is adapted from the established procedure for the acylation of olefins.[1]

Objective: To synthesize 1-(cyclohexen-1-yl)propan-1-one by the zinc chloride-catalyzed reaction of cyclohexene with propionic anhydride.

Materials:

-

Cyclohexene

-

Propionic anhydride

-

Anhydrous zinc chloride (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add anhydrous zinc chloride.

-

Addition of Reactants: Add a solution of cyclohexene in diethyl ether to the flask.

-

Begin stirring and gently heat the mixture.

-

Slowly add propionic anhydride to the reaction mixture from the dropping funnel.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic components.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 1-(cyclohexen-1-yl)propan-1-one.

-

Expected Yield: The literature suggests a yield of approximately 17% for this specific reaction.[1]

Visualizations

Synthesis Pathway

The following diagram illustrates the key chemical transformation in the synthesis of 1-(cyclohexen-1-yl)propan-1-one from cyclohexene and propionic anhydride.

Caption: Synthesis of 1-(cyclohexen-1-yl)propan-1-one.

Experimental Workflow

The logical flow of the experimental procedure for the synthesis and purification is depicted below.

Caption: Experimental workflow for synthesis.

Conclusion

This technical guide has provided a detailed account of the discovery, history, and synthesis of 1-(cyclohexen-1-yl)propan-1-one. By consolidating historical context with practical experimental guidance and key analytical data, this document serves as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. Further research to fully elucidate the spectroscopic characteristics, particularly detailed NMR assignments, would be a valuable addition to the scientific literature.

References

Technical Guide: Health and Safety Data for 1-Propanone, 1-(1-cyclohexen-1-yl)-

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available health and safety information for the chemical compound 1-Propanone, 1-(1-cyclohexen-1-yl)-, with the CAS number 1655-03-4. Despite a comprehensive search of publicly available scientific databases and safety documentation, a specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for this compound could not be located. Consequently, there is a significant lack of quantitative health and safety data, including GHS classification, NFPA ratings, flash point, and toxicological values such as LD50 and LC50.

The absence of this critical information necessitates that this compound be handled with the utmost caution, assuming it to be hazardous until proven otherwise through certified laboratory testing. This guide summarizes the limited available information and provides general safety recommendations based on the handling of similar chemical structures.

Chemical Identification

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | 1-Propanone, 1-(1-cyclohexen-1-yl)- | PubChem |

| Synonyms | 1-(cyclohex-1-en-1-yl)propan-1-one | PubChem |

| CAS Number | 1655-03-4 | PubChem |

| Molecular Formula | C₉H₁₄O | PubChem |

| Molecular Weight | 138.21 g/mol | PubChem |

| Chemical Structure |

| PubChem |

Health and Safety Data

A thorough search for quantitative health and safety data for 1-Propanone, 1-(1-cyclohexen-1-yl)- did not yield any specific information. The following tables indicate the lack of available data.

Table 2: Hazard Classification

| Classification System | Rating |

| GHS Classification | Data Not Available |

| NFPA 704 Diamond | Data Not Available |

Table 3: Toxicological Data

| Test | Route | Species | Value |

| LD50 (Lethal Dose, 50%) | Oral | - | Data Not Available |

| Dermal | - | Data Not Available | |

| LC50 (Lethal Concentration, 50%) | Inhalation | - | Data Not Available |

Table 4: Physical and Chemical Properties Related to Safety

| Property | Value |

| Flash Point | Data Not Available |

| Autoignition Temperature | Data Not Available |

| Upper/Lower Explosive Limits | Data Not Available |

Experimental Protocols

Due to the absence of published health and safety studies, no experimental protocols for toxicological or safety assessments of 1-Propanone, 1-(1-cyclohexen-1-yl)- can be provided.

GHS Hazard Visualization

As no GHS classification is available, a diagram of hazard pictograms cannot be generated. A placeholder is provided below to indicate where such a diagram would be presented if the data were available.

No GHS classification data is available for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Recommendations for Safe Handling

In the absence of specific safety data, researchers, scientists, and drug development professionals should handle 1-Propanone, 1-(1-cyclohexen-1-yl)- with a high degree of caution. The following general safety protocols are recommended:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on compatibility with similar ketones and cyclic alkenes. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is advised.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

The health and safety profile of 1-Propanone, 1-(1-cyclohexen-1-yl)- is currently not well-defined in publicly accessible literature and databases. The lack of a specific Safety Data Sheet necessitates a cautious approach to its handling and use. It is strongly recommended that any organization intending to use this compound on a larger scale first commission a comprehensive set of safety and toxicology studies to establish a clear and quantitative understanding of its potential hazards. Until such data is available, all personnel should adhere to the stringent safety precautions outlined in this guide.

An In-depth Technical Guide to the Thermochemical Properties of 1-Cyclohexen-1-yl Ethyl Ketone

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 1-cyclohexen-1-yl ethyl ketone. However, a thorough search of publicly available scientific literature and databases did not yield specific experimental or calculated thermochemical data for this particular compound. The information presented herein is therefore intended as a guide to the experimental and computational protocols that would be employed to obtain such data.

Introduction

1-Cyclohexen-1-yl ethyl ketone, with the molecular formula C₉H₁₄O, is an unsaturated cyclic ketone. Its thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and enthalpy of vaporization, are critical parameters for process design, safety analysis, and computational modeling in various research and development applications. This guide details the standard experimental and computational methods for determining these essential properties.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for 1-cyclohexen-1-yl ethyl ketone are not available in the public domain. The following tables are provided as a template for the presentation of such data once it has been determined.

Table 1: Enthalpy of Formation of 1-Cyclohexen-1-yl Ethyl Ketone

| Physical State | Method | ΔfH° (kJ/mol) | Temperature (K) | Pressure (kPa) |

| Liquid | - | Data not available | 298.15 | 100 |

| Gas | - | Data not available | 298.15 | 100 |

Table 2: Enthalpy of Combustion of 1-Cyclohexen-1-yl Ethyl Ketone

| Physical State | Method | ΔcH° (kJ/mol) | Temperature (K) |

| Liquid | - | Data not available | 298.15 |

Table 3: Enthalpy of Vaporization of 1-Cyclohexen-1-yl Ethyl Ketone

| Method | ΔvapH° (kJ/mol) | Temperature (K) |

| - | Data not available | 298.15 |

Experimental Protocols

The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard experimental protocols for obtaining the key thermochemical parameters for a compound like 1-cyclohexen-1-yl ethyl ketone.

Determination of the Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology: Constant-Volume (Bomb) Calorimetry

-

Sample Preparation: A precisely weighed sample of 1-cyclohexen-1-yl ethyl ketone is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

-

Calculation: The heat released by the reaction (q_reaction) is calculated using the heat capacity of the calorimeter (C_cal) and the measured temperature change. The heat capacity of the calorimeter is determined in a separate calibration experiment, often using a standard substance with a known heat of combustion, such as benzoic acid.

-

q_reaction = -C_cal * ΔT

-

-

Enthalpy of Combustion: The molar enthalpy of combustion at constant volume (ΔcU) is calculated by dividing the heat released by the number of moles of the sample. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°).

Determination of the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law.

Methodology: Calculation from Enthalpy of Combustion

-

Combustion Reaction: The balanced chemical equation for the complete combustion of 1-cyclohexen-1-yl ethyl ketone (C₉H₁₄O) is:

-

C₉H₁₄O(l) + 12 O₂(g) → 9 CO₂(g) + 7 H₂O(l)

-

-

Hess's Law Application: The enthalpy of combustion is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants:

-

ΔcH° = [9 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₉H₁₄O, l) + 12 * ΔfH°(O₂, g)]

-

-

Calculation: By rearranging the equation and using the known standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) (which is zero by definition), the standard enthalpy of formation of 1-cyclohexen-1-yl ethyl ketone can be calculated.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Methodology 1: Calorimetry

-

A known mass of the liquid is vaporized within a specialized vessel inside a calorimeter.[1]

-

The vaporization process absorbs heat from the calorimeter, causing a temperature drop.[1]

-

The quantity of heat absorbed, corresponding to the enthalpy of vaporization, is determined calorimetrically.[1]

Methodology 2: Vapor Pressure Measurement

-

The vapor pressure of the liquid is measured at various temperatures.

-

The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then applied.

-

A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

-

The slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Computational Approaches

In the absence of experimental data, computational methods can provide estimates of thermochemical properties.

-

Group Additivity Methods: These methods estimate thermochemical properties by summing the contributions of individual molecular groups. The accuracy of these methods depends on the availability of well-established group parameters.

-

Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods can be used to calculate the enthalpy of formation of molecules in the gas phase. These calculations model the electronic structure of the molecule to determine its energy.

Safety Information

While a specific Safety Data Sheet (SDS) for 1-cyclohexen-1-yl ethyl ketone was not found, general safety precautions for ketones should be observed. Based on the SDS for similar ketones like methyl ethyl ketone (MEK), the following hazards are likely:

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]

-

Health Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation. May cause drowsiness or dizziness.[1][2][5]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[2][3][4]

Always consult a substance-specific SDS before handling any chemical.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of the standard enthalpy of formation of 1-cyclohexen-1-yl ethyl ketone.

Caption: Experimental workflow for determining the enthalpy of formation.

References

Methodological & Application

Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)- from Cyclohexene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-, a valuable ketone intermediate, from the starting material cyclohexene. The primary synthetic route described is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds.

Introduction

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-cyclohexenyl ethyl ketone, is an α,β-unsaturated ketone. This structural motif is a key pharmacophore in many biologically active molecules and serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The synthesis from cyclohexene, a readily available and inexpensive starting material, makes it an attractive target for both academic and industrial research.

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexene with a propanoylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The Darzens-Nenitzescu synthesis of ketones, which describes the acylation of alkenes, provides the foundational principles for this transformation.[1]

Reaction Principle

The synthesis proceeds via an electrophilic addition-elimination mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion. The double bond of cyclohexene then acts as a nucleophile, attacking the acylium ion to form a carbocation intermediate. Subsequent elimination of a proton from the adjacent carbon atom regenerates the double bond, yielding the α,β-unsaturated ketone product.

Reaction Scheme:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexene | Reagent | Sigma-Aldrich | Purify by distillation if necessary. |

| Propionyl chloride | ReagentPlus®, ≥99% | Sigma-Aldrich | Handle in a fume hood. |

| Aluminum chloride (anhydrous) | Reagent grade, ≥98% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For workup. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | --- | For drying. |

| Diethyl ether | ACS grade | --- | For extraction. |

Equipment

-

Round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for purification

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (13.3 g, 0.1 mol) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (8.8 mL, 0.1 mol) to the stirred suspension over a period of 15 minutes.

-

Addition of Cyclohexene: To the resulting mixture, add a solution of cyclohexene (8.2 g, 0.1 mol) in 20 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Neutralization: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 1-Propanone, 1-(1-cyclohexen-1-yl)- as a colorless oil.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Boiling Point | 85-88 °C at 22 mmHg | (Analogous compound) |

| CAS Number | 1655-03-4 | [2] |

| Typical Yield | 60-70% | (Estimated based on similar reactions) |

Visualizations

Reaction Pathway

Caption: Reaction mechanism for the Friedel-Crafts acylation of cyclohexene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Application Notes and Protocols for Michael Addition Reactions with 1-(Cyclohexen-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Michael addition reactions with 1-(cyclohexen-1-yl)propan-1-one. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for analogous α,β-unsaturated ketones, particularly substituted cyclohexenones. These methodologies serve as a robust starting point for reaction discovery and optimization.

Introduction to Michael Addition

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In the context of 1-(cyclohexen-1-yl)propan-1-one, the β-carbon of the cyclohexene ring is the electrophilic site susceptible to nucleophilic attack. The reaction is thermodynamically driven by the formation of a stable single bond at the expense of a pi bond.[3]

A wide array of nucleophiles, including stabilized carbanions (e.g., from malonates, β-ketoesters), enamines, organocuprates, thiols, and amines, can be employed as Michael donors.[1][4] The choice of catalyst, which can range from simple bases to complex organometallic and chiral organocatalysts, is crucial for controlling the reaction's efficiency and stereoselectivity.[5][6][7]

General Reaction Scheme

The general scheme for the Michael addition to 1-(cyclohexen-1-yl)propan-1-one is depicted below, where 'Nu' represents the nucleophile.

Caption: General Michael Addition Reaction.

Data from Analogous Michael Addition Reactions

The following tables summarize quantitative data from Michael addition reactions performed on α,β-unsaturated ketones structurally similar to 1-(cyclohexen-1-yl)propan-1-one. This data provides a useful benchmark for expected yields and stereoselectivities.

Table 1: Michael Addition of Malonates to α,β-Unsaturated Ketones

| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chalcone | Diethyl malonate | (S,S)-1,2-Diphenylethanediamine (10) | Toluene | 48 | 95 | 96 | [8] |

| Cinnamone | Diethyl malonate | (S,S)-1,2-Diphenylethanediamine (10) | Toluene | 72 | 91 | 92 | [8] |

| Cyclohex-2-en-1-one | Diethyl malonate | L-Proline (5) | [bmim]PF6 | 24 | 65 | N/A |[5] |

Table 2: Aza-Michael Addition to α,β-Unsaturated Ketones

| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chalcone | Dibenzylamine | Cinchona Alkaloid Derivative (10) | Toluene | 24 | 98 | 95 | [9] |

| Pent-3-en-2-one | 4-Methoxy-aniline | Cinchona Alkaloid Derivative (10) | Toluene | 48 | 85 | 92 |[5] |

Table 3: Thia-Michael Addition to α,β-Unsaturated Ketones

| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohex-2-en-1-one | Thiophenol | Cinchona Alkaloid (10) | Toluene | 12 | 95 | 90 | [10] |

| Chalcone | 4-Methoxythiophenol | Cinchona-based Thiourea (10) | CH2Cl2 | 2 | 98 | 97 |[10] |

Experimental Protocols

The following are detailed protocols for analogous Michael addition reactions that can be adapted for 1-(cyclohexen-1-yl)propan-1-one.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes the addition of a soft carbon nucleophile to an enone, a classic Michael reaction.

Workflow Diagram:

Caption: Base-Catalyzed Michael Addition Workflow.

Materials:

-

1-(Cyclohexen-1-yl)propan-1-one (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-

Sodium ethoxide (0.1 equiv)

-

Anhydrous ethanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(cyclohexen-1-yl)propan-1-one in anhydrous ethanol, add diethyl malonate.

-

Add sodium ethoxide to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Thia-Michael Addition

This protocol outlines an enantioselective addition of a thiol to an enone using a chiral organocatalyst, representative of modern asymmetric synthesis.[10]

Workflow Diagram:

Caption: Organocatalyzed Thia-Michael Addition Workflow.

Materials:

-

1-(Cyclohexen-1-yl)propan-1-one (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

Chiral Cinchona-based thiourea catalyst (0.1 equiv)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-(cyclohexen-1-yl)propan-1-one and the chiral thiourea catalyst in anhydrous toluene.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add thiophenol dropwise to the cooled solution.

-

Stir the reaction at this temperature, monitoring by TLC or chiral high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the enantiomerically enriched thia-Michael adduct.

Proposed Catalytic Cycle for Organocatalyzed Michael Addition

The following diagram illustrates a plausible catalytic cycle for the asymmetric Michael addition of a nucleophile (Nu-H) to an enone, facilitated by a bifunctional chiral organocatalyst (e.g., a thiourea derivative). The catalyst activates both the nucleophile and the electrophile through hydrogen bonding.

Caption: Proposed Organocatalytic Cycle.

Conclusion

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 5. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric aza-Michael reactions of alpha,beta-unsaturated ketones with bifunctional organic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes: Catalytic Hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)-

The catalytic hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)-, an α,β-unsaturated ketone, is a significant chemical transformation that selectively reduces the carbon-carbon double bond of the cyclohexene ring to yield 1-Cyclohexylpropan-1-one. This process is a key step in organic synthesis, valued for its high efficiency and selectivity.

The resulting product, 1-Cyclohexylpropan-1-one (also known as ethyl cyclohexyl ketone), is a versatile intermediate in the synthesis of more complex molecules.[1][2] It serves as a building block in the preparation of fine chemicals and various pharmaceutical compounds.[1] Its utility is rooted in the reactivity of the ketone functional group, which allows for a wide range of subsequent chemical modifications. Additionally, 1-Cyclohexylpropan-1-one has been identified as a semiochemical, a chemical substance used in the communication system of the Aye-aye (Daubentonia madagascariensis).[3]

The primary challenge in the hydrogenation of α,β-unsaturated ketones is achieving high chemoselectivity. The reaction must selectively reduce the C=C double bond while preserving the carbonyl (C=O) group.[4] Over-reduction to the corresponding alcohol, 1-cyclohexylpropan-1-ol, is a potential side reaction that must be controlled through the careful selection of catalysts and reaction conditions. Common catalysts for this transformation include precious metals like palladium or platinum on a solid support (e.g., carbon), as well as Raney nickel.[5][6] Transfer hydrogenation methods, which use hydrogen donors like isopropanol or formic acid instead of hydrogen gas, also represent a viable and often safer alternative.[7][8]

Quantitative Data Summary

The selection of a catalyst and reaction conditions is critical for achieving high yield and selectivity in the hydrogenation of α,β-unsaturated ketones. The following table summarizes various catalytic systems and their typical performance in related reactions, providing a basis for comparison.

| Catalyst System | Hydrogen Source | Temperature (°C) | Pressure (bar) | Typical Substrate | Key Outcomes & Notes | Reference |

| Palladium on Carbon (Pd/C) | H₂ Gas | 20 - 30 | 1 - 4 | Cyclohexene | High efficiency for C=C bond saturation. Standard, robust method. | [6] |

| Raney Nickel-Iron | H₂ Gas | 50 - 70 | 80 | Halogenated α,β-unsaturated ketones | High yield, minimizes dehalogenation. | [5] |

| Mn(I) PCNHCP Pincer Complex | H₂ Gas | 110 | 1 - 5 | Various α,β-unsaturated ketones | High chemoselectivity for the C=C bond; compatible with many functional groups. | [4][7] |

| Nickel Boride (Ni₂B) | NaBH₄ | ~25 | Atmospheric | Various α,β-unsaturated ketones | Forms saturated ketones in aqueous methanol solution. | [9] |

| Iridium Complex [Ir(cod)Cl]₂/dppp | 2-Propanol | 80 | N/A (Transfer) | α,β-unsaturated carbonyls | Selective reduction of C=C bond; 2-propanol acts as H-donor. | [7] |

Experimental Protocols

This section provides a detailed methodology for the selective catalytic hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)- to 1-Cyclohexylpropan-1-one using Palladium on Carbon (Pd/C), a widely adopted and reliable catalyst for this type of transformation.

Objective: To selectively hydrogenate the carbon-carbon double bond of 1-Propanone, 1-(1-cyclohexen-1-yl)- while preserving the ketone functional group.

Materials:

-

Substrate: 1-Propanone, 1-(1-cyclohexen-1-yl)- (CAS: 1655-03-4)

-

Catalyst: 10% Palladium on activated carbon (Pd/C)

-

Solvent: Ethanol (reagent grade) or Ethyl Acetate

-

Hydrogen Source: Hydrogen gas (high purity)

-

Inert Gas: Nitrogen or Argon

-

Filtration Aid: Celite® (diatomaceous earth)

Equipment:

-

Parr hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a balloon filled with hydrogen.

-

Magnetic stir plate

-

Standard laboratory glassware

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

1. Reaction Setup: a. Place 1.0 g of 1-Propanone, 1-(1-cyclohexen-1-yl)- into the reaction vessel (e.g., Parr bottle or round-bottom flask). b. Dissolve the substrate in 20 mL of ethanol. c. Under a gentle stream of nitrogen or argon, carefully add 50 mg of 10% Pd/C catalyst (5% by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry and exposed to air; handle with care. d. Seal the reaction vessel.

2. Hydrogenation: a. Purge the reaction vessel by evacuating the atmosphere and refilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. b. Evacuate the vessel one final time and introduce hydrogen gas. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 3-4 bar). c. Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen. d. Maintain the reaction at room temperature (~25 °C).

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). b. Periodically (e.g., every hour), carefully depressurize the vessel, take a small aliquot of the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate against a spot of the starting material. c. The reaction is considered complete when the starting material spot is no longer visible by TLC. The typical reaction time is 2-6 hours.

4. Work-up and Purification: a. Upon completion, carefully vent the hydrogen from the reaction vessel and purge it with nitrogen. b. Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent (ethanol). c. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol to ensure all the product is collected. d. Transfer the filtrate to a round-bottom flask. e. Remove the solvent using a rotary evaporator. f. The resulting crude oil is the desired product, 1-Cyclohexylpropan-1-one. If further purification is required, it can be achieved by vacuum distillation or column chromatography.

5. Product Characterization: a. Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of signals corresponding to the vinyl protons of the cyclohexene ring in the NMR spectra is a key indicator of a successful reaction.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the catalytic hydrogenation process.

Caption: Reaction scheme for the hydrogenation of the substrate.

Caption: Experimental workflow for catalytic hydrogenation.

References

- 1. 1-Cyclohexylpropan-1-one | 1123-86-0 | Benchchem [benchchem.com]

- 2. 1-Cyclohexylpropan-1-one|lookchem [lookchem.com]

- 3. Semiochemical compound: 1-Cyclohexylpropan-1-one | C9H16O [pherobase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]

- 6. ing.unsa.edu.ar [ing.unsa.edu.ar]

- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 8. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. RU2529033C1 - METHOD OF HYDROGENATING α, β-UNSATURATED KETONES - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of 1-Cyclohexen-1-yl Ethyl Ketone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-cyclohexen-1-yl ethyl ketone, a versatile building block in organic chemistry. As an α,β-unsaturated ketone, its reactivity is primarily centered around the electrophilic nature of the β-carbon, making it an excellent substrate for conjugate addition reactions, most notably the Michael addition and the Robinson annulation. These reactions are fundamental in the construction of complex cyclic and polycyclic frameworks, which are prevalent in numerous biologically active molecules and natural products.

Starting Material: 1-Cyclohexen-1-yl Ethyl Ketone

Structure:

Physicochemical Properties and Spectroscopic Data:

| Property | Data (for 1-Acetylcyclohexene) |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 85-88 °C at 22 mmHg |

| Infrared (IR) Spectrum | Strong C=O stretch ~1660-1690 cm⁻¹ (conjugated ketone)[2] |

| ¹H NMR Spectrum | Signals for vinyl, allylic, and methyl protons. |

| ¹³C NMR Spectrum | Signals for carbonyl, vinyl, and aliphatic carbons. |

| Mass Spectrum (MS) | Molecular ion peak (M+) and characteristic fragmentation patterns.[3] |

Key Applications and Experimental Protocols

The primary application of 1-cyclohexen-1-yl ethyl ketone in organic synthesis is as a Michael acceptor. This reactivity is harnessed in two major synthetic strategies detailed below.

Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] This reaction is a cornerstone of C-C bond formation. A wide range of nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed.

References

Application Notes and Protocols: Derivatization of 1-Propanone, 1-(1-cyclohexen-1-yl)- for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The parent compound, 1-Propanone, 1-(1-cyclohexen-1-yl)-, possesses key functional groups—an α,β-unsaturated ketone—that are amenable to a variety of chemical modifications.[4][5][6] This document provides detailed protocols for the derivatization of 1-Propanone, 1-(1-cyclohexen-1-yl)- and outlines methods for the evaluation of the synthesized analogs for potential therapeutic applications. The derivatization strategies focus on modifying the propanone side chain and the cyclohexene ring to explore the structure-activity relationships (SAR) of this class of compounds.

Derivatization Strategies and Medicinal Chemistry Rationale

The chemical structure of 1-Propanone, 1-(1-cyclohexen-1-yl)- offers several sites for modification. The primary points for derivatization are the α-carbon of the ketone, the ketone itself, and the double bond of the cyclohexene ring.

-

Mannich Reaction: Introduction of aminomethyl groups at the α-position of the ketone can lead to compounds with potential cytotoxic and DNA topoisomerase I inhibitory activity.[7]

-

Chalcone-like Synthesis: Condensation of the ketone with aromatic aldehydes can yield chalcone-like intermediates, which are precursors to a variety of heterocyclic compounds with known pharmacological properties, including anti-inflammatory and anticancer effects.[8]

-

Michael Addition: The α,β-unsaturated ketone system is susceptible to Michael addition, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the molecule.

-

Epoxidation: Epoxidation of the cyclohexene double bond can produce derivatives with altered steric and electronic properties, potentially leading to new biological activities.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of 1-Propanone, 1-(1-cyclohexen-1-yl)- derivatives.

Caption: General workflow for synthesis and biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Mannich Bases of 1-Propanone, 1-(1-cyclohexen-1-yl)-

This protocol describes the synthesis of aminomethyl derivatives at the α-position of the ketone via the Mannich reaction.

Materials:

-

1-Propanone, 1-(1-cyclohexen-1-yl)-

-

Paraformaldehyde

-

Secondary amine (e.g., dimethylamine hydrochloride, piperidine)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Propanone, 1-(1-cyclohexen-1-yl)- in 30 mL of ethanol.

-

Add 12 mmol of paraformaldehyde and 12 mmol of the secondary amine hydrochloride salt.

-

Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add 50 mL of diethyl ether to precipitate the product.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure Mannich base hydrochloride.

Protocol 2: Synthesis of Chalcone-like Derivatives

This protocol details the Claisen-Schmidt condensation of 1-Propanone, 1-(1-cyclohexen-1-yl)- with an aromatic aldehyde.

Materials:

-

1-Propanone, 1-(1-cyclohexen-1-yl)-

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-